molecular formula C24H24N4O3S B295761 (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

カタログ番号 B295761
分子量: 448.5 g/mol
InChIキー: VRPRMNSCIAVPIC-OQYABBNDSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as BTEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in neurological research. BTEP is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes, including learning and memory.

作用機序

(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one works by binding to the mGluR5 receptor and increasing its activity. This results in an increase in the release of glutamate, a neurotransmitter that is involved in many neurological processes. (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to enhance the activity of mGluR5 without causing receptor desensitization, which is a common problem with other positive allosteric modulators of this receptor.
Biochemical and Physiological Effects:
(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to have several biochemical and physiological effects. It enhances synaptic plasticity, which is important for learning and memory. (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been shown to improve cognitive function in animal models of neurological disorders, such as Alzheimer's disease and Fragile X syndrome. Additionally, (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders that involve inflammation.

実験室実験の利点と制限

One advantage of using (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is that it is a specific and potent modulator of the mGluR5 receptor. This allows researchers to study the specific effects of mGluR5 activation without the confounding effects of other neurotransmitters or receptors. However, one limitation of using (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are several future directions for research involving (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is the potential use of (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in the treatment of neurological disorders, such as Alzheimer's disease and Fragile X syndrome. Additionally, (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one may have applications in the treatment of other disorders that involve glutamate dysregulation, such as depression and anxiety. Further research is also needed to better understand the mechanisms underlying the effects of (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one on synaptic plasticity and cognitive function.

合成法

The synthesis of (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves several steps, including the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2-propyl-1,3-thiazolidine-4-carboxylic acid, followed by the reaction of the resulting compound with 2-amino-5-ethylthio-1,3,4-thiadiazole. The final step involves the reaction of the resulting compound with 2-ethoxy-1,3-dimethylimidazolium tetrafluoroborate to yield (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one.

科学的研究の応用

(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to enhance synaptic plasticity, which is important for learning and memory. (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has also been shown to improve cognitive function in animal models of neurological disorders, such as Alzheimer's disease and Fragile X syndrome.

特性

分子式

C24H24N4O3S

分子量

448.5 g/mol

IUPAC名

(6Z)-6-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-3-8-21-27-28-22(25)18(23(29)26-24(28)32-21)13-17-11-12-19(20(14-17)30-4-2)31-15-16-9-6-5-7-10-16/h5-7,9-14,25H,3-4,8,15H2,1-2H3/b18-13-,25-22?

InChIキー

VRPRMNSCIAVPIC-OQYABBNDSA-N

異性体SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)C(=O)N=C2S1

正規SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)C(=O)N=C2S1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。